molecular formula C10H8F3NO2 B13555980 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one

Cat. No.: B13555980
M. Wt: 231.17 g/mol
InChI Key: DYDPYROSAJUOED-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one is a compound that features a trifluoromethyl group attached to a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one typically involves the introduction of the trifluoromethyl group into the benzoxazepine ring. One common method involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride (TBAF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the scalability of the process is crucial for industrial applications, and methods such as photoredox catalysis have been explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted benzoxazepines .

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzoxazepines and related heterocycles. Examples include:

  • 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
  • 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

What sets 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one apart is its specific ring structure and the position of the trifluoromethyl group. This unique arrangement can result in distinct chemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

7-(trifluoromethyl)-1,5-dihydro-4,1-benzoxazepin-2-one

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-1-2-8-6(3-7)4-16-5-9(15)14-8/h1-3H,4-5H2,(H,14,15)

InChI Key

DYDPYROSAJUOED-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)CO1

Origin of Product

United States

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